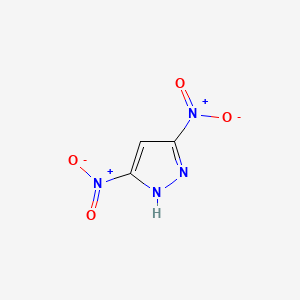

3,5-ジニトロ-1H-ピラゾール

概要

説明

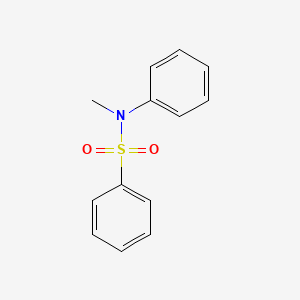

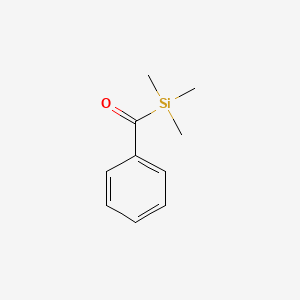

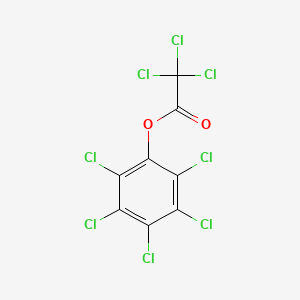

3,5-dinitro-1H-pyrazole is a chemical compound with the molecular formula C3H2N4O4 . It has a molecular weight of 158.07 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 4-amino-3,5-dinitro-1H-pyrazole (a derivative of 3,5-dinitro-1H-pyrazole) has been achieved through a vicarious nucleophilic substitution (VNS) reaction . The structure of the synthesized compound was characterized using NMR, IR, and element analysis .Molecular Structure Analysis

The molecular structure of 3,5-dinitro-1H-pyrazole can be represented by the InChI code: 1S/C3H2N4O4/c8-6(9)2-1-3(5-4-2)7(10)11/h1H,(H,4,5) . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

In the series of N-unsubstituted monocyclic pyrazoles, all possible C-mono- and dinitro derivatives containing a C–NH2 group were obtained, including 4-amino-3,5-dinitropyrazole .Physical And Chemical Properties Analysis

3,5-dinitro-1H-pyrazole is a powder that is stored at room temperature . It has a molecular weight of 158.0724 . The proton affinity of the compound is 759.4 kJ/mol, and its gas basicity is 727.5 kJ/mol .科学的研究の応用

化学研究

“3,5-ジニトロ-1H-ピラゾール”は、分子式C3H2N4O4の化学化合物です . 室温では淡黄色から黄褐色の固体です . そのユニークな特性から、様々な化学研究用途に用いられています .

タンパク質構造研究

ジニトロピラゾール化合物は、特にタンパク質、酵素、その他の生体分子の構造と機能の研究において、科学研究における潜在的な用途により注目を集めています.

医薬品化学

“3,5-ジニトロ-1H-ピラゾール”を含むピラゾール誘導体は、医薬品化学で用いられてきました。 ゾメタピン、バイアグラ、セレコックスなどの様々な薬剤の構造に見られます , c-Metを阻害したりGABA A活性を調節したりする可能性を示しています .

蛍光プローブ

“3,5-ジニトロ-1H-ピラゾール”とその誘導体は、蛍光プローブとして用いられています。 これらの化合物は光を吸収および放出することができ、イメージングやセンシングなどの様々な科学用途に役立ちます .

ポリマーの構造単位

“3,5-ジニトロ-1H-ピラゾール”を含むピラゾール化合物は、ポリマーの構造単位として用いられてきました . そのユニークな化学構造は、得られるポリマーの特性に貢献しています。

農薬

ピラゾール誘導体は、シアノピラフェン、フェンピロキシメート、テブフェンピラドなどのいくつかの農薬の構造に見られます . そのユニークな特性により、害虫の防除に効果的です。

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

There is a long-term goal of developing high energy density materials (HEDM), and 3,5-dinitro-1H-pyrazole is a part of this research . A novel N-bridged structure of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its selected nitrogen-rich energetic salts have been designed and synthesized . These compounds are being studied for their potential as new, safe, and environmentally benign energetic materials .

作用機序

Target of Action

3,5-Dinitro-1H-pyrazole is a highly nitrated pyrazole that serves as a powerful explosive and an effective oxidizer for rocket propellants . The primary targets of 3,5-Dinitro-1H-pyrazole are the chemical structures it interacts with during the detonation process. These interactions result in the release of a large amount of energy, making 3,5-Dinitro-1H-pyrazole an effective explosive material .

Mode of Action

The mode of action of 3,5-Dinitro-1H-pyrazole involves a series of chemical reactions that occur upon the application of heat, impact, shock, or spark . The compound’s unique molecular structure and the existence of strong intra- and intermolecular interactions contribute to its excellent performance . The combination of two dissimilar and adjacent nitrogen atoms in this azole allows it to simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions .

Biochemical Pathways

The biochemical pathways affected by 3,5-Dinitro-1H-pyrazole are primarily related to its role as an explosive and oxidizer. The compound’s interaction with its targets leads to a series of chemical reactions that result in the release of a large amount of energy . The exact biochemical pathways involved in these reactions are complex and may vary depending on the specific conditions and the presence of other substances.

Pharmacokinetics

It’s worth noting that the compound’s molecular weight is 1580724 , which could influence its ADME properties.

Result of Action

The result of the action of 3,5-Dinitro-1H-pyrazole is the release of a large amount of energy in the form of heat and gaseous products . This energy release is what makes 3,5-Dinitro-1H-pyrazole an effective explosive and oxidizer. On a molecular level, the compound’s interaction with its targets leads to a series of chemical reactions that result in this energy release .

特性

IUPAC Name |

3,5-dinitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)2-1-3(5-4-2)7(10)11/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZXCZWGGXVKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192109 | |

| Record name | 3,5-Dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38858-89-8 | |

| Record name | 3,5-Dinitropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038858898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate](/img/no-structure.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1585030.png)